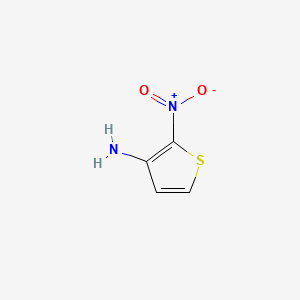

2-Nitrothiophen-3-amine

Description

Properties

IUPAC Name |

2-nitrothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-3-1-2-9-4(3)6(7)8/h1-2H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADHYUUHHGADGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199974 | |

| Record name | 3-Thiophenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52003-20-0 | |

| Record name | 3-Thiophenamine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052003200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52003-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiophenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrothiophen-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Nitrothiophen-3-amine from 3-Bromo-2-nitrothiophene

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-nitrothiophen-3-amine, a valuable heterocyclic building block, from the readily accessible precursor, 3-bromo-2-nitrothiophene. We delve into the principal mechanistic pathways—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—offering a causal explanation for experimental choices and process parameters. This document is intended for researchers, chemists, and drug development professionals, providing a robust theoretical framework alongside a detailed, actionable experimental protocol, safety considerations, and troubleshooting insights to facilitate successful synthesis.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Thiophene derivatives are a cornerstone of medicinal chemistry, embedded within numerous natural products and blockbuster pharmaceuticals.[1] The 2-aminothiophene moiety, in particular, is a privileged scaffold found in drugs such as the antipsychotic olanzapine and the anti-inflammatory agent tinoridine.[1][2] The strategic introduction of a nitro group onto this scaffold, as in this compound, serves multiple purposes. It acts as a potent electron-withdrawing group, significantly modulating the electronic properties of the molecule, and can serve as a synthetic handle for further functionalization, such as reduction to the corresponding diamine.[3]

The conversion of 3-bromo-2-nitrothiophene to this compound presents a classic challenge in aromatic chemistry: the formation of a carbon-nitrogen bond. The selection of an appropriate synthetic methodology is critical and is dictated by factors such as cost, scale, functional group tolerance, and desired purity.

Mechanistic Pathways for Amination

Two primary, field-proven strategies are viable for the amination of 3-bromo-2-nitrothiophene. The choice between them depends on the desired reaction conditions and available resources.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most direct and often preferred route for this specific transformation due to the inherent electronic properties of the substrate.

Causality and Mechanism: The thiophene ring is strongly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro (-NO₂) group positioned ortho to the bromine leaving group.[4] This activation is critical; without it, simple aryl halides are generally inert to nucleophiles.[5] The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition of the Nucleophile: The amine (in this case, ammonia or an equivalent) attacks the carbon atom bearing the bromine. This disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization and lowers the activation energy for this step.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the final this compound product.

The high degree of activation provided by the ortho-nitro group suggests this reaction can proceed under relatively mild conditions without the need for expensive metal catalysts.[6]

Caption: SNAr pathway for amination of 3-bromo-2-nitrothiophene.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for forming C-N bonds.[7] While potentially overkill for such an activated substrate, it offers an alternative route, especially if the SNAr pathway proves sluggish or generates undesirable side products.

Causality and Mechanism: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the aryl halide with an amine.[8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-nitrothiophene, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause substrate degradation.

-

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired this compound is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

A key advantage of the Buchwald-Hartwig reaction is its broad scope. However, it requires an inert atmosphere, specialized phosphine ligands to stabilize the palladium catalyst, and careful screening of base and solvent combinations.[7][10]

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Detailed Experimental Protocol (SNAr Approach)

This protocol describes a generalized procedure for the amination of 3-bromo-2-nitrothiophene via Nucleophilic Aromatic Substitution. It is designed as a self-validating system with checkpoints for reaction monitoring.

Disclaimer: This protocol is a representative method based on established chemical principles for highly activated aryl halides. Researchers should perform an initial small-scale reaction to optimize conditions such as temperature, reaction time, and concentration.

Materials and Reagents

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount | Purity/Notes |

| 3-Bromo-2-nitrothiophene | 208.04 g/mol | 1.0 eq | (e.g., 2.08 g) | >97% |

| Ammonium Hydroxide | 35.05 g/mol | 10 - 20 eq | (e.g., 6.5 - 13 mL) | 28-30% solution in water |

| 1,4-Dioxane | 88.11 g/mol | - | (e.g., 20 mL) | Anhydrous |

| Saturated NaCl Solution | - | - | As needed | Aqueous |

| Ethyl Acetate | 88.11 g/mol | - | As needed | Reagent Grade |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a pressure-rated vessel or a thick-walled, sealed tube equipped with a magnetic stir bar, add 3-bromo-2-nitrothiophene (1.0 eq).

-

Reagent Addition: Add 1,4-dioxane to dissolve the starting material, followed by the concentrated ammonium hydroxide solution (10-20 eq).

-

Causality Note: A large excess of ammonia is used to drive the reaction equilibrium towards the product and to ensure the nucleophile concentration remains high throughout the reaction. Dioxane is used as a co-solvent to improve the solubility of the organic substrate in the aqueous ammonia.

-

-

Reaction Conditions: Securely seal the vessel. Place it in a pre-heated oil bath at 80-100 °C.

-

Expert Insight: While the substrate is highly activated, heating is typically required to achieve a reasonable reaction rate for the C-N bond formation with ammonia, which is a relatively weak nucleophile. The use of a sealed vessel is crucial to prevent the volatile ammonia from escaping.

-

-

Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To sample, cool the vessel to room temperature before opening.

-

Self-Validation: A successful reaction will show the consumption of the starting material (3-bromo-2-nitrothiophene) and the appearance of a new, more polar spot corresponding to the product (this compound).

-

-

Work-up: After the reaction is complete (as determined by monitoring), cool the vessel to room temperature. Carefully unseal the vessel in a well-ventilated fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium chloride (brine) solution to remove residual water and dioxane.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely be a yellow or orange solid. Purify the material via column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a pure solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect two doublets in the aromatic region, corresponding to the two coupled protons on the thiophene ring. The amine protons may appear as a broad singlet.

-

¹³C NMR: Expect four distinct signals in the aromatic region of the carbon spectrum.

-

IR Spectroscopy: Look for characteristic peaks for the N-H stretches of the amine (around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₄H₄N₂O₂S (m/z ≈ 144.00).[11]

Safety and Handling

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[13]

-

Handling 3-Bromo-2-nitrothiophene: This is a halogenated nitroaromatic compound. Avoid contact with skin and eyes. Handle as a potential irritant and toxic substance.[13][14]

-

Handling Ammonium Hydroxide: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle with care to avoid inhalation and skin/eye contact.

-

Pressure Hazard: The reaction is performed under pressure at elevated temperatures. Use appropriate pressure-rated glassware and a blast shield. Never open the vessel while it is hot or pressurized.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Insufficient temperature; reaction time too short; loss of ammonia from an improper seal. | Increase the reaction temperature in 10 °C increments. Extend the reaction time. Ensure the reaction vessel is properly sealed. |

| Formation of Dark, Tarry Side Products | Reaction temperature is too high, leading to decomposition. | Decrease the reaction temperature. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |

| Incomplete Reaction | Insufficient excess of ammonia; poor mixing. | Increase the molar excess of ammonium hydroxide. Ensure vigorous stirring throughout the reaction. |

| Difficult Purification | Co-elution of starting material and product; presence of polar impurities. | Optimize the solvent system for column chromatography. A pre-purification wash or recrystallization may be necessary. |

Conclusion

The synthesis of this compound from 3-bromo-2-nitrothiophene is an achievable transformation for the modern organic chemist. The inherent electronic activation of the substrate makes the Nucleophilic Aromatic Substitution (SNAr) pathway a highly attractive, direct, and cost-effective strategy. While the palladium-catalyzed Buchwald-Hartwig amination remains a powerful alternative, its complexity is likely unnecessary for this specific conversion. By understanding the underlying mechanistic principles and adhering to the detailed protocol and safety guidelines presented herein, researchers can confidently and successfully prepare this valuable chemical intermediate for applications in drug discovery and materials science.

References

- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 2. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C4H4N2O2S | CID 100818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. spectrumchemical.com [spectrumchemical.com]

A Convergent Approach to the Synthesis of 2-Nitrothiophen-3-amine: A Proposed Tandem Henry Reaction Strategy

An In-Depth Technical Guide

Executive Summary

The 2-amino-3-nitrothiophene scaffold is a privileged structural motif in medicinal chemistry and materials science, frequently appearing in neuroleptics, allosteric modulators, and functional polymers.[1] Traditional synthetic routes often rely on multi-step sequences, such as the Gewald reaction followed by a separate nitration step, which can suffer from issues with regioselectivity and overall efficiency.[2][3] More recent advances have provided highly efficient, convergent pathways that construct the substituted ring in a single operation.[1][4]

This guide provides a comprehensive overview of a state-of-the-art, validated method for synthesizing N-substituted 2-amino-3-nitrothiophenes. Furthermore, leveraging established mechanistic principles, we propose a novel and conceptual synthetic strategy centered around a tandem Henry (nitroaldol) reaction.[5][6] This proposed pathway offers a potentially powerful alternative for constructing the 2-nitrothiophen-3-amine core, aiming to improve convergence and atom economy. We will dissect the mechanistic underpinnings of this proposed route, provide detailed experimental protocols for both the established and conceptual methods, and offer insights into process optimization.

Part 1: The Strategic Importance of the 2-Aminothiophene Core

Substituted 2-aminothiophenes are foundational building blocks in modern chemistry.[7][8] Their utility stems from the unique electronic properties of the thiophene ring and the versatile reactivity of the enamine-like amino group. This combination has led to their incorporation into a wide array of biologically active molecules and advanced materials.[1][9][10] Notable examples include the neuroleptic drug Olanzapine and the anti-inflammatory agent Tinoridine.[1] The introduction of a nitro group at the 3-position further modulates the electronic character of the ring and provides a synthetic handle for subsequent transformations, making this compound a highly valuable, yet challenging, synthetic target.

Part 2: Established Synthesis via Convergent Annulation

The most efficient and regioselective method reported to date for the synthesis of the 2-amino-3-nitrothiophene core involves the reaction of α-nitroketene N,S-acetals with a 2-mercaptoacetaldehyde equivalent. This approach, detailed by Menéndez and colleagues, generates two carbon-carbon bonds in a single, well-controlled operation.[1][4]

Reaction Mechanism: Convergent Annulation

The reaction proceeds through a well-defined sequence. First, 1,4-dithiane-2,5-diol serves as a stable precursor that generates 2-mercaptoacetaldehyde in situ. A base-catalyzed nucleophilic addition of the enamine component of the α-nitroketene N,S-acetal to the aldehyde carbonyl occurs. This is followed by an intramolecular cyclization (annulation) and subsequent elimination of water and the methylthio leaving group to yield the aromatic thiophene ring.[1][4] This method elegantly avoids the regioselectivity problems associated with the direct nitration of a pre-formed 2-aminothiophene.[11][12][13]

Workflow for Established Convergent Synthesis

Caption: Workflow for the established synthesis of N-substituted 2-amino-3-nitrothiophenes.

Part 3: A Proposed Synthesis via Tandem Henry Reaction

While the convergent annulation is highly effective, we propose a conceptual alternative based on a tandem reaction sequence initiated by a classic Henry (nitroaldol) reaction. The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[5][6] A tandem, or domino, process leverages this initial bond formation to trigger subsequent intramolecular reactions that rapidly build molecular complexity. There is precedent for using a tandem Henry reaction to construct 2-nitrothiophenes from different precursors, lending credibility to this conceptual approach.[14]

Proposed Mechanistic Pathway

Our proposed strategy involves the reaction of a β-mercapto-α,β-unsaturated ketone (or a masked equivalent) with nitromethane. The mechanism is envisioned as follows:

-

Initial Michael Addition: A base (e.g., DBU, K₂CO₃) deprotonates nitromethane to form a nitronate anion. This nucleophile undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl system.

-

Intramolecular Henry Reaction: The resulting enolate intermediate, which now contains the nitroalkyl moiety, undergoes an intramolecular cyclization. The enolate attacks the nitro group's nitrogen atom, which is rendered electrophilic by the adjacent carbons. This step is analogous to an intramolecular Henry reaction.

-

Dehydration/Aromatization: The cyclic intermediate readily undergoes dehydration, driven by the formation of the stable aromatic thiophene ring, to yield the final this compound product (after reduction of a precursor or direct use of a nitro-enamine).

Caption: Proposed mechanism for the tandem Michael-Henry synthesis of this compound.

Part 4: Experimental Protocols and Data

Protocol 1: High-Purity Synthesis of N-Aryl-2-amino-3-nitrothiophenes (Established Method)

(Adapted from Kumar, V. et al., Beilstein J. Org. Chem. 2015, 11, 1786–1793.)[1][4]

-

Materials:

-

α-nitroketene N,S-arylaminoacetal (1.0 mmol)

-

1,4-Dithiane-2,5-diol (0.5 mmol, 76 mg)

-

Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)

-

Ethanol (Absolute, 10 mL)

-

-

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-nitroketene N,S-arylaminoacetal (1.0 mmol).

-

Add ethanol (10 mL) and stir until the starting material is fully dissolved.

-

Add 1,4-dithiane-2,5-diol (0.5 mmol) and potassium carbonate (1.5 mmol) to the solution.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 25-45 minutes. Monitor reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 50 mL of cold deionized water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid product thoroughly with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.

-

Dry the product under vacuum to afford the high-purity N-aryl-2-amino-3-nitrothiophene. Chromatography is typically not required.[4]

-

Protocol 2: Proposed Synthesis via Tandem Michael-Henry Reaction (Conceptual)

-

Materials:

-

(Z)-3-amino-1-(thiophen-2-yl)prop-2-en-1-one (Hypothetical Precursor, 1.0 mmol)

-

Nitromethane (5.0 mmol, 0.27 mL)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 0.03 mL)

-

Toluene (10 mL)

-

-

Procedure:

-

To a flame-dried 25 mL Schlenk flask under an inert argon atmosphere, add the β-amino-α,β-unsaturated ketone precursor (1.0 mmol).

-

Add dry toluene (10 mL) and nitromethane (5.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DBU (0.2 mmol) dropwise via syringe.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding 1M HCl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue via silica gel column chromatography to isolate the target this compound.

-

Table 1: Comparative Analytical Data

| Parameter | Established Method Product (N-phenyl) | Proposed Method Product (Parent Amine) |

| Appearance | Yellow solid | Expected: Yellow to orange solid |

| ¹H NMR | Aromatic protons (7.0-8.0 ppm), NH proton (broad singlet, ~9.5 ppm), Thiophene C4-H (~7.5 ppm), Thiophene C5-H (~7.2 ppm) | Expected: Thiophene protons, NH₂ protons (broad singlet), characteristic shifts due to nitro group. |

| ¹³C NMR | Aromatic carbons (110-150 ppm), C-NO₂ (~130 ppm), C-NH (~150 ppm) | Expected: Similar shifts for the thiophene core, with C-NO₂ and C-NH₂ in characteristic regions. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch) | Expected: ~3400 & ~3300 (N-H stretches for NH₂), ~1520 & ~1340 (NO₂ stretches) |

| Mass Spec (m/z) | Calculated for C₁₀H₈N₂O₂S | Calculated for C₄H₄N₂O₂S |

Part 5: Troubleshooting and Optimization

For the proposed tandem Henry reaction , several challenges may arise that require systematic optimization:

-

Low Yield: If the reaction yield is low, this could be due to incomplete Michael addition or inefficient cyclization.

-

Mitigation: Screen alternative bases (e.g., TMG, K₂CO₃), solvents (e.g., THF, DMF), and temperatures. The use of a Lewis acid co-catalyst could also promote the initial Michael addition.

-

-

Side Reactions: Polymerization of the starting material or decomposition of the nitro-intermediate are potential side reactions.[11]

-

Mitigation: Run the reaction at lower temperatures for a longer duration. Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation.

-

-

Formation of Acyclic Adduct: The Michael adduct could be stable and fail to cyclize.

-

Mitigation: After the initial addition, a thermal promotion (heating the reaction) might be necessary to drive the intramolecular cyclization and subsequent dehydration step.

-

Conclusion

The synthesis of this compound and its derivatives remains a topic of significant interest for synthetic and medicinal chemists. While the convergent annulation of α-nitroketene N,S-acetals represents a highly efficient and validated state-of-the-art method, the exploration of novel synthetic strategies is crucial for advancing the field. The proposed tandem Michael-Henry reaction pathway presents a mechanistically plausible and conceptually attractive alternative. Although hypothetical, this strategy leverages fundamental, powerful C-C bond-forming reactions to construct the target heterocycle in a convergent manner. Further experimental validation of this proposed route could provide a valuable new tool for the synthesis of this important class of compounds.

References

- 1. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Henry Reaction [organic-chemistry.org]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journalwjarr.com [journalwjarr.com]

- 11. benchchem.com [benchchem.com]

- 12. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 13. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 2-Nitrothiophen-3-amine

Introduction: The Structural Significance of 2-Nitrothiophen-3-amine

This compound (CAS 52003-20-0) is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its thiophene core is a well-established bioisostere for the phenyl group, and the 2-aminothiophene scaffold is embedded in numerous therapeutic agents, including the neuroleptic olanzapine and the anti-inflammatory drug tinoridine.[1] The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group at adjacent positions on the thiophene ring creates a pronounced "push-pull" electronic system. This arrangement makes the molecule a valuable synthon for developing novel compounds with diverse pharmacological activities and for creating advanced functional materials.

A thorough understanding of the spectral characteristics of this compound is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This in-depth guide provides a detailed analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles and spectral data from closely related N-substituted analogues.

Molecular Structure and Spectroscopic Overview

The structural and electronic properties of this compound are dictated by the interplay of its constituent functional groups on the thiophene ring.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be characterized by two distinct signals for the thiophene ring protons and a broad signal for the amine protons. The electron-withdrawing nitro group and the electron-donating amino group will significantly influence the chemical shifts of the ring protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~7.5 - 7.9 | Doublet | ~5-6 | Downfield shift due to the anisotropic effect of the adjacent nitro group. |

| H-4 | ~6.3 - 6.7 | Doublet | ~5-6 | Upfield shift due to the electron-donating effect of the amino group. |

| NH₂ | ~5.0 - 6.5 | Broad Singlet | - | The chemical shift is concentration and solvent dependent. The signal may exchange with D₂O.[2] |

Expert Insights: The significant difference in the chemical shifts of H-4 and H-5 is a hallmark of the push-pull system in this molecule. In N-substituted derivatives, such as N-(p-tolyl)-3-nitrothiophen-2-amine, the thiophene protons appear as doublets with coupling constants in the range of 6.0-6.3 Hz.[3] The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

Diagram 2: ¹H NMR Workflow for Structural Confirmation

Caption: Standard workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will display four signals corresponding to the four carbon atoms of the thiophene ring. The chemical shifts are strongly influenced by the attached functional groups.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C2 | ~125 - 130 | Attached to the nitro group, expected to be deshielded. |

| C3 | ~150 - 158 | Attached to the amino group, significantly deshielded due to the resonance effect of the nitrogen lone pair. |

| C4 | ~105 - 110 | Shielded due to the electron-donating effect of the amino group. |

| C5 | ~120 - 125 | Less affected by the substituents compared to the other ring carbons. |

Expert Insights: In N-substituted analogs like N-(4-chlorophenyl)-3-nitrothiophen-2-amine, C-3 is observed around 155 ppm, while C-4 is found at approximately 107 ppm.[3] This large chemical shift difference between adjacent carbons is a direct consequence of the powerful electron-donating and withdrawing groups.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The characteristic vibrations of the amino and nitro groups are expected to be prominent.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| N-H (Amine) | Scissoring (Bend) | 1580 - 1650 | Medium to Strong |

| C-N (Aromatic Amine) | Stretch | 1250 - 1335 | Strong |

| NO₂ (Nitro) | Asymmetric Stretch | ~1500 - 1560 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | ~1340 - 1390 | Strong |

| C=C (Thiophene) | Stretch | ~1550 - 1620 | Medium |

Expert Insights: As a primary amine, this compound should exhibit two distinct N-H stretching bands.[4] The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic. For instance, in N-(4-chlorophenyl)-3-nitrothiophen-2-amine, these bands are observed at approximately 1560 cm⁻¹ and 1342 cm⁻¹, respectively.[3]

Diagram 3: IR Spectroscopy Protocol (KBr Pellet Method)

References

An In-Depth Technical Guide to 2-Nitrothiophen-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Nitrothiophen-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its burgeoning role as a valuable scaffold in medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted thiophene carrying both a nitro group and an amino group, functionalities that impart unique chemical characteristics and biological potential.

| Property | Value | Source |

| CAS Number | 52003-20-0 | [1] |

| Molecular Formula | C₄H₄N₂O₂S | [1] |

| Molecular Weight | 144.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-2-nitrothiophene | [1] |

Synthesis of the 2-Amino-3-nitrothiophene Scaffold

The synthesis of 2-aminothiophenes is a well-established area of organic chemistry, with the Gewald reaction being a cornerstone methodology.[2][3][4][5] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[3][4] For the synthesis of nitro-substituted aminothiophenes, a key strategy is the use of a nitro-containing precursor, such as nitroacetonitrile, to ensure regioselectivity and avoid harsh nitrating conditions on the thiophene ring which can lead to isomeric mixtures or over-nitration.[6]

Experimental Protocol: Synthesis of N-Substituted 3-Nitrothiophen-2-amines

This protocol is adapted from the work of Rajaguru, P. et al. (2015) and offers a robust method for synthesizing N-aryl and N-alkyl derivatives of 2-amino-3-nitrothiophene.[7][8]

Materials:

-

α-nitroketene N,S-aryl/alkylaminoacetals (Starting Material 1)

-

1,4-dithiane-2,5-diol (dimer of 2-mercaptoacetaldehyde) (Starting Material 2)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Ethanol (refluxing grade)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

General Procedure for N-Aryl Derivatives:

-

To a solution of the appropriate α-nitroketene N,S-arylaminoacetal (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 1,4-dithiane-2,5-diol (0.5 mmol) and potassium carbonate (0.25 mmol).

-

The reaction mixture is heated to reflux and stirred for 20-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The collected solid is washed with cold ethanol to afford the pure N-aryl-3-nitrothiophen-2-amine. Chromatographic purification is often not necessary.[9]

General Procedure for N-Alkyl Derivatives:

-

Follow the same initial setup as for the N-aryl derivatives.

-

The reaction mixture is heated to reflux for a longer duration, typically 3-4 hours, with TLC monitoring.

-

After completion, the mixture is poured into water and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Domino Reaction: This approach is highly efficient as it combines multiple bond-forming events in a single pot, reducing reaction time, solvent usage, and purification steps.[7]

-

Base Catalyst: Potassium carbonate or triethylamine facilitates the key deprotonation and condensation steps in the reaction mechanism.

-

Ethanol as Solvent: Ethanol is a suitable polar protic solvent for this reaction, allowing for the dissolution of the reactants and facilitating the reflux conditions.

-

Work-up Procedure: The simple filtration for the N-aryl derivatives is possible due to the high purity and crystallinity of the product, a significant advantage for library synthesis.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the thiophene ring.

-

Nucleophilicity of the Amino Group: The amino group is a primary amine and is expected to exhibit typical nucleophilic behavior. It can react with a variety of electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form the corresponding N-substituted derivatives.[10] The lone pair of electrons on the nitrogen atom makes it a good nucleophile, capable of attacking electron-deficient centers.[11][12]

-

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group will direct incoming electrophiles to the positions meta to it (C4 and C5), while the activating amino group will direct ortho and para (C4). The overall outcome of electrophilic substitution will depend on the specific reaction conditions and the nature of the electrophile.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This makes the C4 and C5 positions susceptible to attack by strong nucleophiles. Studies on related nitrothiophenes have shown that they readily undergo nucleophilic substitution with amines.[13]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This would yield the corresponding 2,3-diaminothiophene, a versatile building block for the synthesis of fused heterocyclic systems.

Diagram of Reactivity Pathways:

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery

The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[7][9] The introduction of a nitro group can further enhance or modulate the pharmacological profile of these molecules.[14]

-

Antimicrobial Activity: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in hypoxic environments, such as those found in certain bacteria and tumors, to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[15] Various substituted 2-aminothiophenes have demonstrated significant antibacterial and antifungal activities.[16][17]

-

Anticancer and Antimitotic Activity: Derivatives of 2- and 3-aminobenzothiophenes have been synthesized and evaluated as potent antimitotic agents that inhibit tubulin polymerization.[18] The structural similarity of this compound suggests that its derivatives could also be explored for anticancer properties.

-

Radiosensitizers: Certain nitrothiophene derivatives have been investigated as radiosensitizers for use in cancer therapy. These compounds can selectively sensitize hypoxic tumor cells to the effects of radiation.[19]

-

Other Biological Activities: The broader class of 2-aminothiophene derivatives has been shown to possess a wide range of biological activities, including anti-inflammatory, antiviral, and neuroleptic properties.[7][8] This highlights the vast potential of the this compound scaffold for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a chemical fume hood to avoid inhalation of dust or vapors.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its synthesis, reactivity, and the established biological importance of the 2-aminothiophene scaffold make it a compelling starting point for the design and development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the rich chemistry and potential applications of this promising molecule.

References

- 1. This compound | C4H4N2O2S | CID 100818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpbs.com [ijpbs.com]

- 17. ijpscr.info [ijpscr.info]

- 18. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Nitrothiophen-3-amine in Common Organic Solvents

An In-Depth Technical Guide

Executive Summary

2-Nitrothiophen-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for various bioactive molecules.[1][2] A comprehensive understanding of its solubility is critical for researchers, scientists, and drug development professionals to enable efficient synthesis, purification, formulation, and interpretation of biological assay data. Low solubility can impede lead optimization, lead to poor bioavailability, and generate unreliable results in vitro.[3][4]

Introduction to this compound

This compound, also known as 3-amino-2-nitrothiophene, is an aromatic heterocyclic compound. Its structure is characterized by a thiophene ring substituted with both an amine (-NH₂) group and a nitro (-NO₂) group at adjacent positions. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.[1] Thiophene-based compounds are integral to numerous marketed drugs and molecules with diverse pharmacological activities, ranging from anti-inflammatory to antitumor properties.[2][5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | [6] |

| Molecular Weight | 144.15 g/mol | [6] |

| Appearance | Expected to be a crystalline solid | Inferred |

| CAS Number | 52003-20-0 | [6] |

The presence of both a hydrogen bond donor (the amine group) and strong hydrogen bond acceptors (the nitro group and the amine nitrogen) on a relatively compact aromatic scaffold suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute molecules in the crystal lattice and solute-solvent molecules in solution. The widely used principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[7] This rule indicates that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure Analysis of this compound:

-

Polar Moieties: The primary amine (-NH₂) and the nitro (-NO₂) groups are highly polar. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine group are strong hydrogen bond acceptors.

-

Aromatic System: The thiophene ring is a non-polar, aromatic core.

This duality—a non-polar core functionalized with highly polar groups—predicts that this compound will exhibit its highest solubility in polar organic solvents that can engage in hydrogen bonding. Its solubility in non-polar solvents is expected to be limited.

Caption: Fig 1. Logical workflow for predicting solubility.

Predictive Qualitative Solubility Profile

Based on the theoretical principles and qualitative information gleaned from synthesis procedures[1][8], the following table provides a predictive assessment of this compound's solubility in a range of common organic solvents at ambient temperature. This table is predictive and should be confirmed by experimental measurement.

| Solvent | Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with both the amine and nitro groups. |

| Ethanol | Polar Protic | Medium to High | Similar to methanol but slightly less polar. Used as a wash solvent, suggesting moderate solubility at room temp, likely increasing significantly with heat.[1] |

| Isopropanol | Polar Protic | Medium | Less polar than ethanol; solubility is expected to be moderate. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions and can accept hydrogen bonds. A good solvent for many nitrophenols.[9] |

| Ethyl Acetate | Polar Aprotic | Medium to High | Used as an extraction solvent, indicating good solubility.[8] Less polar than acetone. |

| Acetonitrile | Polar Aprotic | Medium | A polar solvent capable of dissolving a wide range of compounds.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful, highly polar solvent capable of disrupting crystal lattice forces effectively. |

| Dichloromethane (DCM) | Polar Aprotic | Low to Medium | Moderately polar; may show some solubility but likely limited. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | A good solvent for many polar organic molecules. |

| Toluene | Non-Polar | Low | The molecule's polarity is too high for significant dissolution in aromatic hydrocarbons. |

| Hexane | Non-Polar | Insoluble | The strong intermolecular forces in the solute's crystal lattice will not be overcome by the weak van der Waals forces from hexane.[9] |

| Water | Polar Protic | Low | Despite its polarity and H-bonding ability, the non-polar thiophene ring is expected to limit aqueous solubility significantly. |

Experimental Protocols for Solubility Determination

For drug discovery and development, two types of solubility are particularly important: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid. It is a critical parameter for preformulation and biopharmaceutical classification.[4][10] The "gold standard" for its determination is the Shake-Flask Method.[11]

-

Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility issues.[12][13] Kinetic solubility can often overestimate thermodynamic solubility due to the formation of supersaturated solutions.[11]

Protocol: Thermodynamic Solubility by the Shake-Flask Method

This protocol is adapted from established methods and is considered the benchmark for accurate solubility measurement.[11][14]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. An amount sufficient to remain as undissolved solid after equilibration is crucial (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to sediment (approx. 1-2 hours).

-

Sampling: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method. A calibration curve must be generated using standards of known concentration.

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Caption: Fig 2. Workflow for the Shake-Flask Method.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is suitable for rapid screening in early drug discovery, typically measuring solubility in an aqueous buffer.[15]

Objective: To rapidly assess the solubility of this compound upon precipitation from a DMSO stock solution.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for analysis)

-

Multi-channel pipettes

-

Plate shaker

-

UV-Vis microplate reader

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate (e.g., 198 µL).

-

Compound Addition: Add a small volume of the 10 mM DMSO stock solution of this compound to the buffer-containing wells (e.g., 2 µL) to achieve the desired final concentration (e.g., 100 µM) and a final DMSO concentration of 1%. Perform this in triplicate.

-

Incubation: Immediately seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25 °C) with agitation for a set period (e.g., 1.5 - 2 hours).[13]

-

Precipitate Removal (if not using nephelometry): If a direct UV measurement is used, the plate must be a filter plate. After incubation, centrifuge the plate or apply a vacuum to filter the solutions, separating the soluble fraction from any precipitate.

-

Measurement: Measure the absorbance of the solution in each well using a UV-Vis plate reader at the compound's λ_max.

-

Data Analysis: Compare the absorbance of the test wells against a calibration curve prepared by diluting the DMSO stock in a mixture of buffer and DMSO that prevents precipitation (e.g., 50:50 acetonitrile:water). The kinetic solubility is the concentration calculated from this comparison.

Data Interpretation and Practical Applications

A well-defined solubility profile is not an academic exercise; it directly informs critical laboratory and development decisions.

-

Recrystallization and Purification: The ideal single-solvent recrystallization system is one where the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. For this compound, ethanol or an ethanol/water mixture could be a promising system to investigate based on the predictive profile.

-

Reaction Solvent Selection: Knowing the solubility helps in choosing a solvent that can dissolve reactants to ensure a homogeneous reaction mixture, which often leads to faster and more complete reactions. For reactions involving this compound, polar aprotic solvents like acetone or ethyl acetate would likely be good candidates.

-

Drug Development Implications: In drug development, poor solubility can be a project-killing liability. It can lead to low and erratic absorption from the gastrointestinal tract, resulting in poor oral bioavailability.[4] Furthermore, if a compound precipitates in an in vitro bioassay, the resulting data can be misleading, as the true concentration of the compound in solution is unknown.[12] Early determination of solubility allows for the implementation of strategies to mitigate these risks, such as salt formation or formulation with solubilizing agents.

Safety and Handling

According to its GHS classification, this compound presents several hazards.[6] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Avoid generating dust. In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.

References

- 1. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. evotec.com [evotec.com]

- 4. This compound | C4H4N2O2S | CID 100818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

A Technical Guide to the Safe Handling of 2-Nitrothiophen-3-amine (CAS: 52003-20-0)

This document provides a comprehensive technical guide on the health and safety protocols for 2-Nitrothiophen-3-amine. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to ensure the well-being of laboratory personnel and compliance with safety standards.

Section 1: Compound Identification and Hazard Summary

This compound (also known as 3-Amino-2-nitrothiophene) is a heterocyclic organic compound used as a building block in chemical synthesis.[1] While invaluable in research, its handling requires a thorough understanding of its potential hazards. The primary risks associated with this compound include acute oral toxicity, skin and eye irritation, and respiratory irritation.[1][2]

A failure to adhere to strict safety protocols can result in acute health effects and compromise the integrity of experimental work. This guide establishes a framework for risk mitigation through proper engineering controls, personal protective equipment, and emergency preparedness.

| Property | Value | Source |

| CAS Number | 52003-20-0 | [1] |

| Molecular Formula | C₄H₄N₂O₂S | [2] |

| Molecular Weight | 144.15 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Signal Word | Warning | [1] |

GHS Hazard Classification

| Hazard Code | Hazard Statement | Class and Category |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Source: AK Scientific, Inc.[1], PubChem[2]

Section 2: In-Depth Hazard Analysis

A nuanced understanding of the specific hazards is crucial for developing a robust safety culture. The causality behind each hazard classification dictates the necessary preventative measures.

-

H302 - Harmful if swallowed: This classification indicates moderate acute toxicity if ingested.[1][2] The primary risk in a laboratory setting is accidental ingestion through contaminated hands. This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the laboratory.[1][3]

-

H315 - Causes skin irritation: Direct contact with the compound can lead to localized redness, inflammation, or dermatitis.[1][2] This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. Any contamination of clothing requires immediate removal to prevent prolonged contact.

-

H319 - Causes serious eye irritation: The compound poses a significant risk to the eyes, potentially causing severe irritation upon contact.[1][2] This hazard makes the use of chemical splash goggles mandatory at all times. A face shield should be considered when there is a heightened risk of splashing.[4]

-

H335 - May cause respiratory irritation: As a solid, this compound can form dust or aerosols during handling, which, if inhaled, can irritate the respiratory tract.[1][2] This is the primary driver for mandating the use of engineering controls, specifically a certified chemical fume hood, to contain airborne particulates.[4]

Reactivity and Incompatible Materials

Under standard laboratory conditions, this compound is stable. However, it should be stored away from incompatible materials to prevent hazardous reactions.

-

Incompatible Materials: Strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[5][6]

-

Hazardous Decomposition Products: Combustion of this compound will produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of chemical safety. It prioritizes the most effective measures for risk reduction. For this compound, this hierarchy is applied as follows:

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.[4] The causality is direct: the fume hood contains aerosols and vapors, pulling them away from the user's breathing zone.

-

Safety Shower and Eyewash Station: Facilities must be equipped with an eyewash fountain and safety shower in close proximity to the workstation.[1] This is a self-validating system; in the event of a significant splash, immediate access to decontamination is critical to minimizing injury.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

| PPE Category | Specification | Rationale and Field Insight |

| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[8][9] | Protects against splashes and airborne dust. A face shield should be worn over goggles during procedures with a high splash risk. |

| Hand Protection | Nitrile rubber gloves.[4] | Provides chemical resistance. Double-gloving is a best practice to protect against tears or unnoticed permeation during extended handling. |

| Body Protection | Flame-resistant lab coat.[4] | Protects skin and clothing from contamination. Must be kept fastened to provide a complete barrier. |

| Respiratory Protection | Not required if handled within a certified fume hood. | A NIOSH-approved respirator with appropriate cartridges may be necessary if engineering controls are insufficient or during a large spill cleanup.[4][10] |

Section 4: Standard Operating Procedure (SOP) for Laboratory Handling

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

Experimental Protocol: Weighing and Solubilization

-

Preparation and Safety Check:

-

Verify that the chemical fume hood has a valid certification sticker and that the airflow monitor indicates normal operation.

-

Ensure the work area inside the hood is clean and uncluttered.

-

Locate the nearest spill kit, fire extinguisher, and safety shower/eyewash station.

-

Assemble all necessary glassware, spatulas, and reagents before starting.

-

-

Donning PPE:

-

Don a lab coat, followed by chemical splash goggles and nitrile gloves (double-gloving recommended).

-

-

Weighing and Transfer:

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound to the weigh boat using a clean spatula, minimizing dust generation.

-

Record the mass, then carefully transfer the solid into the reaction vessel. The rationale for performing this inside the hood is to contain any airborne particles.

-

-

Decontamination of Tools:

-

Immediately decontaminate the spatula and weigh boat by rinsing them with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

-

-

Solubilization:

-

Add the desired solvent to the reaction vessel slowly to avoid splashing.

-

If stirring is required, ensure the vessel is securely clamped.

-

-

Post-Handling Decontamination:

-

Wipe down the work surface within the fume hood with an appropriate solvent.

-

Dispose of all contaminated disposable materials (e.g., wipes, gloves) in a clearly labeled hazardous waste container.[11]

-

-

Doffing PPE:

-

Remove gloves first, turning them inside out to avoid contaminating your hands.

-

Remove lab coat and goggles.

-

Wash hands thoroughly with soap and water.

-

Caption: Workflow for the safe handling of this compound.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Caption: Decision tree for emergency response procedures.

First Aid Measures

-

Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[1] Seek medical attention immediately.[12]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the skin with large amounts of soap and water for at least 15 minutes.[1][12] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Spill Response

-

Minor Spill: For small quantities, ensure proper PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it into a designated, labeled hazardous waste container, and decontaminate the area.[1]

-

Major Spill: Evacuate the immediate area and alert others. Prevent the spill from entering drains or waterways.[1] Contact your institution's environmental health and safety (EHS) office for assistance.

Fire Response

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate chemical foam.[1]

-

Procedure: In case of a small fire, trained personnel may use a fire extinguisher. For any larger fire, or if you are not trained, activate the fire alarm, evacuate the area, and close the doors behind you.[13] Inform emergency responders of the chemical involved.[13] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the hazardous decomposition products.[1][7]

Section 6: Storage and Waste Disposal

Storage

Proper storage is essential for maintaining the compound's stability and preventing accidental exposure.

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

-

The storage area should be locked or otherwise secured.[1]

-

Store away from incompatible materials and sources of ignition.[1]

Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Segregation: Do not mix with other waste streams. Collect all solid waste (e.g., contaminated gloves, wipes, weigh paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[11][14]

-

Labeling: The container must be labeled "Hazardous Waste" and list the full chemical name.[14]

-

Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[1][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][11]

References

- 1. aksci.com [aksci.com]

- 2. This compound | C4H4N2O2S | CID 100818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. collectandrecycle.com [collectandrecycle.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. benchchem.com [benchchem.com]

Key reactions and reactivity of the amine group in 2-Nitrothiophen-3-amine

An In-Depth Technical Guide to the Core Reactivity of 2-Nitrothiophen-3-amine

Abstract

This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic architecture, characterized by the juxtaposition of a nucleophilic amine and a potent electron-withdrawing nitro group on a thiophene scaffold, imparts a distinct and often counterintuitive reactivity profile. This guide provides an in-depth exploration of the key chemical transformations of the amine functionality in this compound. We will dissect the underlying electronic effects governing its reactivity, present detailed protocols for its principal reactions—including N-acylation, N-alkylation, diazotization, and cyclization—and discuss the profound influence of the vicinal nitro group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Introduction: The Strategic Importance of this compound

The thiophene ring is a well-established bioisostere for the phenyl group, and its derivatives are integral to a multitude of marketed pharmaceuticals and biologically active compounds.[1][2] Within this class, 2-aminothiophenes are a "privileged scaffold," forming the core of drugs like the neuroleptic olanzapine and the anti-inflammatory tinoridine.[3][4] The strategic introduction of a nitro group at the 2-position, adjacent to the amine at the 3-position, creates the this compound (C₄H₄N₂O₂S) core.[5] This substitution pattern is not merely an incremental modification; it fundamentally alters the molecule's electronic landscape and, consequently, its chemical behavior.

This scaffold is a precursor to a wide range of compounds with significant pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.[4] Furthermore, derivatives have found applications in functional materials such as organic solar cells and electroluminescent materials.[3][4] Understanding the reactivity of the 3-amino group, as modulated by the 2-nitro group, is paramount for the rational design and synthesis of novel chemical entities.

Electronic Profile and Reactivity Overview

The reactivity of the amine group in this compound is a direct consequence of the strong electron-withdrawing nature of the adjacent nitro group. Through a combination of resonance and inductive effects, the -NO₂ group significantly delocalizes the lone pair of electrons from the amine nitrogen, thereby reducing its electron density and nucleophilicity compared to other aromatic amines.

This electron-withdrawing effect can be visualized through its resonance structures:

Caption: Resonance delocalization in this compound.

This deactivation necessitates careful consideration when planning synthetic transformations. Reactions that typically proceed under mild conditions with other anilines may require more forcing conditions or specific catalytic systems for this compound.

Key Reactions of the Amine Group

The synthetic utility of this compound is realized through several key transformations of its amino functionality.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental reaction used to introduce carbonyl functionalities, which can serve as protecting groups or as handles for further elaboration. Due to the reduced nucleophilicity of the amine, the reaction typically requires activated carboxylic acid derivatives like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the generated acid.

This protocol is adapted from procedures for acylating similar deactivated amines.[6]

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add acetyl chloride (1.1 mmol), dissolved in 5 mL of anhydrous THF, dropwise to the stirred solution over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Step-by-step workflow for the N-acylation of this compound.

N-Alkylation: Challenges and Strategies

Direct alkylation of primary amines with alkyl halides is often plagued by overalkylation, as the resulting secondary amine is typically more nucleophilic than the starting primary amine.[7] While the deactivating effect of the nitro group in this compound may lessen this issue, precise control for mono-alkylation remains challenging.

A more reliable strategy for synthesizing N-substituted derivatives is to build the scaffold with the desired substituent already in place.[3] An efficient method involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol.[3][4]

| N-Substituent | Base | Yield (%) |

| p-Tolyl | K₂CO₃ | 92% |

| Phenyl | K₂CO₃ | 90% |

| 4-Methoxyphenyl | K₂CO₃ | 91% |

| Benzyl | K₂CO₃ | 87% |

| n-Butyl | K₂CO₃ | 85% |

Data sourced from a novel synthesis protocol demonstrating high efficiency.[3]

For direct, controlled alkylation, reductive amination stands out as the superior method. This involves the condensation of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding alkylated amine.

Diazotization and Sandmeyer Reactions

The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0–5 °C).[8][9] The resulting diazonium salt is a highly valuable synthetic intermediate.

R−NH₂ + NaNO₂ + 2HX → R−N₂⁺X⁻ + NaX + 2H₂O

These diazonium salts, while unstable, can be immediately used in subsequent reactions.[] A prime example is the Sandmeyer reaction , where the diazonium group is replaced by a halide or cyanide using a copper(I) salt catalyst. This provides a powerful route to introduce functionalities that are difficult to install directly.

-